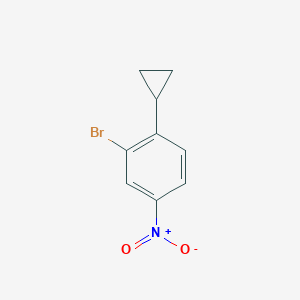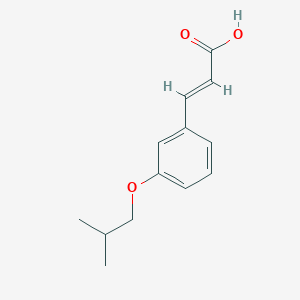
4-(氨甲基)-3,5-二氟苯甲腈
描述
4-(Aminomethyl)-3,5-difluorobenzonitrile, otherwise known as 4-AMDFB, is a fluorinated aromatic amine compound that has been used in a variety of scientific research applications. 4-AMDFB is a versatile compound that can be used in a range of biochemical and physiological experiments, as well as in lab experiments.
科学研究应用
聚合物太阳能电池增强
一项研究探索了将一种全氟化合物(与 4-(氨甲基)-3,5-二氟苯甲腈密切相关)作为聚合物太阳能电池 (PSC) 中的添加剂。添加后,功率转换效率得到显着提高,突出了该化合物在增强太阳能电池性能方面的潜力 (Jeong 等人,2011)。
新型合成方法
已经对包括 4-(氨甲基)-3,5-二氟苯甲腈在内的氨甲基苯甲腈衍生物的新型合成方法进行了研究。这些方法对于生产生物活性四唑衍生物具有重要意义 (Rao 等人,2014)。
除草剂生产中的中间体
该化合物已被确定为选择性除草剂(如氰氟草酯丁酯)合成中的重要中间体。其合成涉及一个适用于工业应用的工艺 (程志明,2006)。
分子内电荷转移研究
在化学物理学领域,研究已经调查了密切相关的四氟氨基苯甲腈中的超快分子内电荷转移和内部转换过程。这些见解对于理解这些化合物的物理光学性质至关重要 (Galievsky 等人,2005)。
癌症研究
氨基苯甲腈衍生物已被研究其在癌症治疗中的潜力。与 4-(氨甲基)-3,5-二氟苯甲腈相关的化合物对结直肠癌和三阴性乳腺癌细胞表现出很强的活性,表明其在肿瘤学研究中的重要性 (Pilon 等人,2020)。
作用机制
Target of Action
Compounds with similar structures, such as benzoate compounds, have been used as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Mode of Action
These compounds are known to bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
It’s reasonable to infer that it might influence pathways related to nerve impulse conduction, given its potential role as a local anesthetic .
Pharmacokinetics
A study on a similar compound, a psma-targeting radioligand, showed that the introduction of a linker affects the pharmacokinetics of each derivative .
Result of Action
Based on its potential role as a local anesthetic, it can be inferred that it may lead to a temporary loss of sensation in the area of application, without affecting consciousness .
生化分析
Biochemical Properties
4-(Aminomethyl)-3,5-difluorobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . The interactions of 4-(Aminomethyl)-3,5-difluorobenzonitrile with enzymes such as tyrosine hydroxylase and dihydrobiopterin reductase suggest its involvement in metabolic pathways related to amino acid metabolism . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
4-(Aminomethyl)-3,5-difluorobenzonitrile exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of aminomethyl compounds can target specific cellular pathways, leading to apoptosis in cancer cells . The compound’s impact on cell signaling pathways, such as the tNOX-SIRT1 axis, highlights its potential as an anticancer agent . Additionally, 4-(Aminomethyl)-3,5-difluorobenzonitrile may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-(Aminomethyl)-3,5-difluorobenzonitrile involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX) has been shown to induce apoptosis in cancer cells . These binding interactions result in the inhibition of NADH oxidation and the subsequent reduction of SIRT1 deacetylase activity, ultimately affecting gene expression and promoting cell death. Understanding these molecular mechanisms is essential for developing targeted therapies using 4-(Aminomethyl)-3,5-difluorobenzonitrile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)-3,5-difluorobenzonitrile can change over time. Studies have indicated that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function . For example, repeated exposure to the compound may lead to habituation, where the initial effects diminish over time . Additionally, the compound’s stability in various experimental conditions can influence its efficacy and potential applications in in vitro and in vivo studies. Monitoring these temporal effects is vital for optimizing the use of 4-(Aminomethyl)-3,5-difluorobenzonitrile in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)-3,5-difluorobenzonitrile vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . For instance, at high doses, 4-(Aminomethyl)-3,5-difluorobenzonitrile may induce toxic or adverse effects, such as organ damage or altered metabolic function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe and effective use in preclinical studies.
Metabolic Pathways
4-(Aminomethyl)-3,5-difluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in amino acid metabolism, particularly its interaction with enzymes like tyrosine hydroxylase, highlights its importance in biochemical processes . Additionally, 4-(Aminomethyl)-3,5-difluorobenzonitrile may influence the synthesis and degradation of other metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)-3,5-difluorobenzonitrile within cells and tissues are critical for its biological activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . For example, the compound’s interaction with organic cation transporters may influence its uptake and accumulation in target cells . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
4-(Aminomethyl)-3,5-difluorobenzonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria or nucleus can influence its interactions with mitochondrial enzymes or nuclear transcription factors, respectively . Understanding the subcellular localization of 4-(Aminomethyl)-3,5-difluorobenzonitrile is crucial for elucidating its biological roles and optimizing its use in research and therapeutic settings.
属性
IUPAC Name |
4-(aminomethyl)-3,5-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOHACEMLNFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)


![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)





![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)


![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)